molecular formula C9H9FN2 B12828204 2-(2-Fluoroethyl)-1H-benzo[d]imidazole

2-(2-Fluoroethyl)-1H-benzo[d]imidazole

Cat. No.: B12828204
M. Wt: 164.18 g/mol
InChI Key: MDONFXFMRDEVOI-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole typically involves the introduction of a fluoroethyl group into the benzimidazole core. One common method is the alkylation of benzimidazole with 2-fluoroethyl halides under basic conditions. For example, benzimidazole can be reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(2-Fluoroethyl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethylbenzimidazole: Similar structure but without the additional substituents on the benzimidazole ring.

    2-(2-Fluoroethyl)-1H-imidazole: Lacks the fused benzene ring present in benzimidazole.

    2-(2-Fluoroethyl)-1H-benzimidazole derivatives: Compounds with additional functional groups attached to the benzimidazole core.

Uniqueness

2-(2-Fluoroethyl)-1H-benzo[d]imidazole is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(2-fluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C9H9FN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)

InChI Key

MDONFXFMRDEVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCF

Origin of Product

United States

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